molecular formula C3H4BrN3 B187782 4-Bromo-1H-pyrazol-1-amine CAS No. 122481-11-2

4-Bromo-1H-pyrazol-1-amine

Cat. No. B187782
M. Wt: 161.99 g/mol
InChI Key: CUULXGYOJOXCHA-UHFFFAOYSA-N
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Description

4-Bromo-1H-pyrazol-1-amine is a heteroaryl halide . It is a pyrazole derivative . It is reported to react with titanium tetrachloride to afford binary adducts .


Synthesis Analysis

The synthesis of 4-Bromo-1H-pyrazol-1-amine involves various methods. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles . Another method involves the reaction of diarylhydrazones and vicinal diols . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .


Molecular Structure Analysis

The molecular structure of 4-Bromo-1H-pyrazol-1-amine consists of three carbon, two nitrogen, four hydrogen atoms, and one bromine atom . The molecular weight is 161.00 .


Chemical Reactions Analysis

4-Bromo-1H-pyrazol-1-amine undergoes various chemical reactions. For instance, it can undergo cyanation in the presence of palladium catalysts . It also reacts with titanium tetrachloride to afford binary adducts .


Physical And Chemical Properties Analysis

4-Bromo-1H-pyrazol-1-amine is a solid with a molecular weight of 161.99 . It has a refractive index of 1.531 . It has a boiling point of 185-188 °C/760 mmHg and a density of 1.558 g/mL at 25 °C .

Scientific Research Applications

Nonlinear Optical Materials

4-(4-Bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine (BPTBMPA) has been synthesized and characterized, revealing its potential for nonlinear optical applications. The study demonstrated BPTBMPA's stability and intramolecular charge transfer properties, which are essential for nonlinear optics. This finding suggests that derivatives of 4-Bromo-1H-pyrazol-1-amine could be useful in developing new materials for optical technologies (Tamer et al., 2016).

Antibacterial Agents

Research has also focused on the synthesis of pyrazole amide derivatives, including 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide, for their antibacterial activity against clinically isolated NDM-1-positive bacteria. These derivatives have shown promising results, highlighting the potential of 4-Bromo-1H-pyrazol-1-amine derivatives in combating antibiotic-resistant bacterial infections (Ahmad et al., 2021).

Heterocyclic Compound Synthesis

The compound has been used as a precursor in the synthesis of various heterocyclic compounds, including pyrazolo[4,3-b]pyridine derivatives. These synthetic pathways have led to the creation of compounds with potential applications in medicinal chemistry and drug development (Yakovenko et al., 2020).

Green Chemistry Applications

A study highlighted the L-proline-catalyzed assembly of 4H-pyrano[2,3-c]pyrazoles in aqueous media, showcasing an environmentally friendly method for synthesizing densely functionalized compounds. This demonstrates the utility of 4-Bromo-1H-pyrazol-1-amine derivatives in green chemistry, contributing to sustainable chemical practices (Prasanna et al., 2013).

Chemoselective Reactions

The chemoselectivity in amination reactions of 4-chloroquinazolines with 3-amino-1H-pyrazoles has been explored, providing insights into selective bond formation processes. This research opens new avenues for the selective functionalization of compounds, important in drug synthesis and material science (Shen et al., 2010).

Safety And Hazards

4-Bromo-1H-pyrazol-1-amine causes severe skin burns and eye damage. It may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and working in a well-ventilated area is advised .

Future Directions

The future directions of 4-Bromo-1H-pyrazol-1-amine involve its use in the synthesis of various pharmaceutical and biologically active compounds . It is also used in the preparation of some amines and amino acids containing the pyrazole nucleus . These compounds are of interest because of their close structural resemblance to the imidazole derivatives, such as Histamine and Histidine .

properties

IUPAC Name

4-bromopyrazol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrN3/c4-3-1-6-7(5)2-3/h1-2H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUULXGYOJOXCHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80557906
Record name 4-Bromo-1H-pyrazol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1H-pyrazol-1-amine

CAS RN

122481-11-2
Record name 4-Bromo-1H-pyrazol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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